molecular formula C18H19N3O B254410 N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

Cat. No. B254410
M. Wt: 293.4 g/mol
InChI Key: TUGJZSJVXSJSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is a chemical compound with potential therapeutic applications. It belongs to the class of benzimidazole derivatives and has been studied extensively for its biological activities.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by modulating the expression of various genes.
Biochemical and Physiological Effects:
N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been reported to possess antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its biological activities can be easily measured using various assays. However, the compound has some limitations as well. It is relatively unstable and can degrade over time, which can affect its biological activities. In addition, its solubility in aqueous solutions is limited, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Another direction is to study its mechanism of action in more detail, which can provide insights into its biological activities. Furthermore, the development of more stable and soluble analogs of the compound can improve its potential as a drug candidate. Finally, the use of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide as a fluorescent probe for imaging cellular structures can be explored further.

Synthesis Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide involves the reaction of 2-phenylacetic acid with 1,3-diaminopropane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzimidazole-2-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and infectious diseases. It has been shown to exhibit anti-inflammatory, antitumor, and antimicrobial activities in vitro and in vivo. The compound has also been investigated for its potential as a fluorescent probe for imaging cellular structures.

properties

Product Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

InChI

InChI=1S/C18H19N3O/c22-18(13-14-7-2-1-3-8-14)19-12-6-11-17-20-15-9-4-5-10-16(15)21-17/h1-5,7-10H,6,11-13H2,(H,19,22)(H,20,21)

InChI Key

TUGJZSJVXSJSIG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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